1,1,1-Trifluoropropan-2-yl acetate

Description

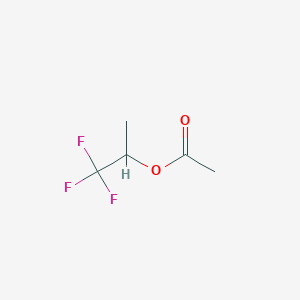

1,1,1-Trifluoropropan-2-yl acetate (CAS: N/A; molecular formula: C₅H₇F₃O₂) is a fluorinated ester derivative synthesized via esterification of 1,1,1-trifluoro-2-propanol with an acetylating agent. Key characteristics include:

- Synthesis: Prepared in 78.6% yield as a light yellow oil, as reported in a study synthesizing fluorine-substituted phenyl acetate derivatives .

- Spectroscopic Data: ¹H-NMR (CDCl₃) signals at δ 1.40 (d, 3H), 3.62 (s, 2H), and 5.27–5.37 (m, 1H) confirm the trifluoropropyl and acetate moieties. MS (ESI) m/z 278.1 ([M+H]⁺) aligns with its molecular weight of 278.1 g/mol .

- Applications: Fluorinated esters like this are pivotal in pharmaceutical and agrochemical industries due to enhanced metabolic stability and bioavailability imparted by fluorine atoms .

Properties

IUPAC Name |

1,1,1-trifluoropropan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYNRHVBTKYGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397485 | |

| Record name | 1,1,1-trifluoropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-37-3 | |

| Record name | 1,1,1-trifluoropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoroisopropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropropan-2-yl acetate can be synthesized through the esterification of 1,1,1-trifluoro-2-propanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoropropan-2-yl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 1,1,1-trifluoro-2-propanol and acetic acid in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: 1,1,1-Trifluoro-2-propanol and acetic acid.

Reduction: 1,1,1-Trifluoro-2-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1,1,1-Trifluoropropan-2-yl acetate serves as a crucial building block in the synthesis of various organic compounds. Its unique trifluoromethyl group imparts distinct reactivity patterns that are exploited in creating pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It plays a role in biochemical assays aimed at understanding enzyme mechanisms and metabolic pathways. For instance, it has been investigated for its interactions with microtubule-stabilizing agents in cellular models .

Medicine

The compound has potential applications in drug development. It acts as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Research indicates that derivatives of this compound may exhibit therapeutic effects against neurodegenerative diseases like Alzheimer's by stabilizing microtubules .

Industry

In industrial applications, this compound is used in the production of specialty chemicals, fragrances, and flavors. Its stability and unique odor profile make it suitable for use in consumer products.

Case Study 1: Microtubule Stabilization

A study evaluated the effects of microtubule-stabilizing agents that include this compound derivatives on cellular models. The results indicated that these compounds significantly increased acetylated tubulin levels in treated cells compared to controls . This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing new spirocyclic chromane derivatives utilizing this compound as a key intermediate. The synthesized compounds showed promising activity against prostate cancer cells . This highlights the compound's utility in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoropropan-2-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products. The trifluoromethyl group in the compound enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s trifluoromethyl group and ester linkage are critical for its reactivity and applications. Below is a comparison with similar fluorinated esters:

Physicochemical Properties

- Polarity and Solubility: The trifluoromethyl group increases hydrophobicity compared to non-fluorinated analogs (e.g., tetrahydrofurfuryl acrylate), reducing water solubility but enhancing lipid membrane permeability .

- Thermal Stability: Fluorine’s electronegativity stabilizes the ester bond against hydrolysis relative to non-fluorinated esters (e.g., ethyl acetate) .

Biological Activity

1,1,1-Trifluoropropan-2-yl acetate (TFPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article examines its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure:

- Molecular Formula: CHFO

- Molecular Weight: 164.11 g/mol

- Functional Groups: Acetate and trifluoromethyl groups

Synthesis:

TFPA can be synthesized through the esterification of 1,1,1-trifluoro-2-propanol with acetic acid or acetic anhydride, often using catalysts such as sulfuric acid to facilitate the reaction under reflux conditions.

TFPA exhibits its biological activity through several mechanisms:

- Enzyme Interaction: It acts as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.

- Microtubule Stabilization: TFPA and its derivatives have been found to stabilize microtubules, which is crucial for cellular structure and function. This property is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The biological activity of TFPA has been explored in various studies, revealing its potential as an anticancer agent and a therapeutic for neurodegenerative conditions. Key findings include:

- Anticancer Activity: Studies have indicated that TFPA derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds related to TFPA showed promising results in inhibiting the growth of HeLa cells with IC values indicating significant cytotoxicity .

- Neuroprotective Effects: Research has demonstrated that TFPA can influence acetylation levels of tubulin, leading to enhanced microtubule stability. This effect is beneficial in neurodegenerative contexts where microtubule dynamics are disrupted .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of TFPA derivatives on various cancer cell lines. The results showed that specific derivatives had IC values below 10 μM against HeLa cells, indicating strong anticancer potential. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on Alzheimer's disease models, TFPA was shown to stabilize microtubules effectively. The compound increased acetylated tubulin levels in neuronal cultures, suggesting a mechanism that could potentially mitigate neurodegeneration associated with tau pathology .

Comparative Analysis

| Compound | Biological Activity | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | <10 | Microtubule stabilization |

| Related Triazolopyrimidines | Neuroprotective | 0.1 - 100 | Tubulin acetylation enhancement |

| Other Fluorinated Esters | Variable | >100 | General enzymatic interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.